molecular formula C46H65N13O12 B11936926 DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH

Cat. No.: B11936926
M. Wt: 992.1 g/mol
InChI Key: ZOYUSWUFUJNFBR-KDKQPVBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid (Arginine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid (Alanine) is coupled to the growing chain using a coupling reagent like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Tryptophan, Leucine, Alanine, Leucine, Proline).

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases (MMPs). These enzymes cleave the peptide bond within the substrate.

Common Reagents and Conditions

    Enzymes: Matrix metalloproteinases (e.g., MMP-1, MMP-8).

    Buffers: Tris-HCl buffer, pH 7.5, containing calcium and zinc ions to maintain enzyme activity.

    Temperature: Reactions are typically carried out at 37°C.

Major Products

The hydrolysis of this compound by MMPs results in smaller peptide fragments. The specific cleavage sites depend on the enzyme used.

Scientific Research Applications

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is widely used in scientific research for the following applications:

    Protein Activity Detection: As a fluorescence probe, it helps in detecting the activity of matrix metalloproteinases

    Enzyme Kinetics: It is used to study the kinetics of MMPs and their inhibitors.

    Drug Development: The compound is utilized in screening assays to identify potential MMP inhibitors for therapeutic applications.

    Biological Research: It aids in understanding the role of MMPs in various physiological and pathological processes, including tissue remodeling, cancer metastasis, and inflammation.

Mechanism of Action

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH exerts its effects by serving as a substrate for matrix metalloproteinases. The enzyme binds to the peptide and catalyzes the hydrolysis of specific peptide bonds. This reaction results in the release of fluorescent fragments, which can be detected and quantified to measure enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is unique due to its specific sequence, which makes it a suitable substrate for MMP-1. Its use as a fluorescence probe for detecting protein activity sets it apart from other similar compounds .

Properties

Molecular Formula

C46H65N13O12

Molecular Weight

992.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C46H65N13O12/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49)/t26-,27-,32-,33-,34-,35-,37-/m0/s1

InChI Key

ZOYUSWUFUJNFBR-KDKQPVBBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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